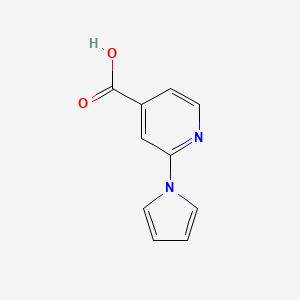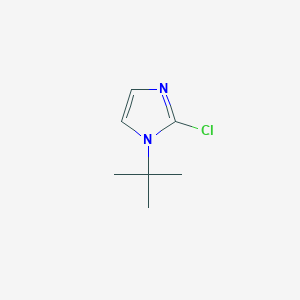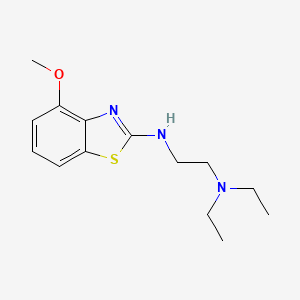![molecular formula C7H5IN2 B1439049 3-Iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 956003-24-0](/img/structure/B1439049.png)
3-Iodo-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
3-Iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic methods used for their synthesis often start from a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of 3-Iodo-1H-pyrrolo[2,3-c]pyridine is represented by the formula C7H5IN2 . The InChI code for this compound is 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
3-Iodo-1H-pyrrolo[2,3-c]pyridine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Functionalization for Agrochemicals and Functional Materials
- Research by Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, closely related to 3-Iodo-1H-pyrrolo[2,3-c]pyridine, to create new compounds for potential use in agrochemicals and functional materials. This included the introduction of amino groups and the transformation into podant-type compounds and polyacetylenes with pyrrolo[2,3-b]pyridyl groups as pendants. Some products exhibited high fungicidal activity (Minakata et al., 1992).
Formation and Functionalization of Iodinated Derivatives
- Tber et al. (2015) reported on the formation of various 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. Their method enables diverse substitutions on the scaffold and subsequent palladium-catalyzed reactions with iodinated derivatives (Tber et al., 2015).
Synthesis and Reactions of Derivatives
- Herbert and Wibberley (1969) investigated various syntheses and reactions of 1H-pyrrolo[2,3-b]pyridines, including iodination and other electrophilic reactions. This study provides insights into the chemical behavior and potential applications of similar structures like 3-Iodo-1H-pyrrolo[2,3-c]pyridine (Herbert & Wibberley, 1969).
Palladium-Catalyzed Synthesis
- Desarbre and Mérour (1996) described the synthesis of substituted-3H-pyrrolo[2,3-b]pyridin-3-ones from 2-amino-3-iodopyridine derivatives through palladium carboannulation. This methodology is relevant to the synthesis and functionalization of compounds like 3-Iodo-1H-pyrrolo[2,3-c]pyridine (Desarbre & Mérour, 1996).
Biological Activity and Fungicidal Properties
- Minakata et al. (1997) synthesized various 1H-pyrrolo[2,3-b]pyridine derivatives, including those with substituents similar to 3-Iodo-1H-pyrrolo[2,3-c]pyridine. They found significant fungicidal activity in some derivatives against Pyricularia oryzae, a rice blast fungus, and established a correlation between activity and ionization potentials (Minakata et al., 1997).
Pyrrolo[2,3-b]pyridine Derivatives in DNA Binding Studies
- Singla et al. (2016) reported the synthesis of pyrrolo[2,3-b]pyridine derivatives and their interaction with calf thymus-DNA, which could be relevant for understanding the biological interactions of similar compounds like 3-Iodo-1H-pyrrolo[2,3-c]pyridine (Singla et al., 2016).
Antitumor Activity
- Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which showed promising results in experimental models of diffuse malignant peritoneal mesothelioma, suggesting potential antitumor applications for similar structures like 3-Iodo-1H-pyrrolo[2,3-c]pyridine (Carbone et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUTJANQMHZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653282 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
956003-24-0 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)











